molecular formula C13H22N4O2 B13108843 5-Aminomethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester

5-Aminomethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester

Cat. No.: B13108843
M. Wt: 266.34 g/mol
InChI Key: BVMBLIGDHBQPMS-UHFFFAOYSA-N
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Description

5-Aminomethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester is a heterocyclic compound featuring a fused azulene-like core with three nitrogen atoms (1,3a,7-positions) and a tert-butyl ester-protected carboxylic acid group. The tert-butyl ester group provides steric protection for the carboxylic acid, improving stability during synthetic procedures while allowing deprotection under acidic conditions .

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl 6-(aminomethyl)-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-8-10(6-14)7-16-5-4-15-11(16)9-17/h4-5,10H,6-9,14H2,1-3H3

InChI Key

BVMBLIGDHBQPMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN2C=CN=C2C1)CN

Origin of Product

United States

Preparation Methods

Key Reaction Types Employed

  • Cyclization reactions : To construct the tricyclic triaza-azulene scaffold, intramolecular cyclizations using amidines or related nitrogen-containing precursors are common.
  • Reductive amination or alkylation : To install the aminomethyl group at the 5-position.
  • Esterification : Conversion of the carboxylic acid to the tert-butyl ester, often via acid-catalyzed reaction with isobutylene or tert-butanol under acidic conditions.
  • Purification techniques : Chromatographic methods such as flash column chromatography or preparative HPLC are used to isolate the pure compound.

Detailed Preparation Methodology

Stepwise Synthesis Outline

Step Reaction Type Key Reagents/Conditions Purpose
1 Precursor synthesis Amino-substituted heterocyclic precursors Build nitrogen-rich starting material
2 Cyclization Acid or base catalysis, heating under reflux Form triaza-azulene tricyclic core
3 Aminomethylation Formaldehyde and amine source, reductive amination Introduce aminomethyl group at position 5
4 Esterification tert-butanol, acid catalyst (e.g., H2SO4 or TFA) Protect carboxylic acid as tert-butyl ester
5 Purification Chromatography (silica gel or reverse phase) Isolate pure target compound

Reaction Conditions and Yields

  • Cyclization reactions are typically performed under reflux in solvents such as ethanol or acetonitrile for 6–12 hours.
  • Aminomethylation uses formaldehyde and ammonium salts or amines in the presence of reducing agents like sodium cyanoborohydride.
  • Esterification proceeds efficiently at room temperature to moderate heat (25–50 °C) under acidic catalysis.
  • Overall yields for the multi-step process range from 40% to 65%, depending on reaction optimization and purification efficiency.

Comparative Data on Related Compounds

To contextualize the preparation, related triaza-azulene derivatives show similar synthetic routes but vary in substituents and functional groups, influencing reaction conditions and yields.

Compound Name Molecular Formula Key Differentiating Feature Typical Yield (%) Notes
5-Aminomethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester C13H21N3O2 Aminomethyl and tert-butyl ester 50–60 Standard target compound
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester C13H21N3O3 Hydroxymethyl instead of aminomethyl 45–55 Similar synthesis with hydroxymethylation
3-Aminomethyl-7,8-Dihydro-4H,6H-1,2,5,8A-Tetraaza-Azulene-5-Carboxylic Acid Tert-butyl Ester C14H22N4O2 Tetraaza core 40–50 More nitrogen atoms require modified steps

Research Findings and Optimization Notes

  • Reaction Monitoring: Analytical techniques such as TLC, NMR spectroscopy, and LC-MS are essential for monitoring reaction progress and confirming product formation.
  • Purity and Stability: The tert-butyl ester group enhances compound stability, facilitating storage and handling.
  • Scalability: Multi-gram scale synthesis has been reported with reproducible yields, indicating potential for larger-scale production.
  • Biological Relevance: The aminomethyl group is critical for biological activity, making its selective introduction a priority in synthesis optimization.

Summary Table of Preparation Parameters

Parameter Details
Starting Materials Amino-substituted heterocycles, formaldehyde, tert-butanol
Solvents Ethanol, acetonitrile, dichloromethane
Catalysts Acid catalysts (H2SO4, trifluoroacetic acid)
Temperature Range 25–110 °C (reflux conditions)
Reaction Time 6–24 hours per step
Purification Methods Silica gel chromatography, preparative HPLC
Typical Yield 40–65% overall
Analytical Techniques NMR, LC-MS, IR spectroscopy

Chemical Reactions Analysis

Types of Reactions

5H-Imidazo[1,2-a][1,4]diazepine-8(9H)-carboxylicacid,6-(aminomethyl)-6,7-dihydro-,1,1-dimethylethylester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity and chemical properties .

Scientific Research Applications

5H-Imidazo[1,2-a][1,4]diazepine-8(9H)-carboxylicacid,6-(aminomethyl)-6,7-dihydro-,1,1-dimethylethylester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, neurological disorders, and infectious diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5H-Imidazo[1,2-a][1,4]diazepine-8(9H)-carboxylicacid,6-(aminomethyl)-6,7-dihydro-,1,1-dimethylethylester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Substituents Key Functional Groups
5-Aminomethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester Triaza-azulene (1,3a,7) Aminomethyl at position 5 Tert-butyl ester at position 7
7-Hydroxymethyl-7,8-dihydro-4H,6H-1,5,8a-triaza-azulene-5-carboxylic acid tert-butyl ester Triaza-azulene (1,5,8a) Hydroxymethyl at position 7 Tert-butyl ester at position 5
Tert-butyl-(2-(aminooxy)ethyl) carbamate (5a) Linear carbamate Aminooxyethyl side chain Tert-butyl ester
cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester Cyclobutane ring Amino group at cyclobutane position 3 Tert-butyl ester

Key Observations :

  • Core Heterocycles: The triaza-azulene core distinguishes the target compound from linear carbamates (e.g., 5a) or cyclobutane-based esters (e.g., cis-3-aminocyclobutanecarboxylic acid tert-butyl ester). The fused bicyclic system likely confers unique electronic and steric properties.
  • Functional Groups: The aminomethyl substituent in the target compound contrasts with the hydroxymethyl group in the analogous triaza-azulene derivative , which may influence solubility, hydrogen-bonding capacity, and reactivity.
Thermal and Chemical Stability

Thermal degradation studies of tert-butyl esters in polymeric systems (e.g., MA20 and A20) reveal activation energies of 125 kJ/mol and 116 kJ/mol, respectively, for ester cleavage . Notably, tert-butyl esters in MA20 degrade via oxidation pathways, while A20 forms cyclic anhydrides , suggesting that the target compound’s stability may depend on its local chemical environment.

Biological Activity

5-Aminomethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester is a nitrogen-containing heterocyclic compound that has garnered attention for its potential pharmacological applications. The unique tricyclic structure of this compound contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

The molecular formula for this compound is C_{13}H_{18}N_{4}O_{2}, with a molecular weight of approximately 266.34 g/mol. It features both amino and carboxylic acid functional groups which enhance its reactivity and potential interactions with biological targets. The compound is stable under various conditions with a boiling point of approximately 445.1 °C .

Biological Activity Overview

Research indicates that compounds within the triaza-azulene family exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail the specific biological activities associated with 5-Aminomethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester.

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. In vitro evaluations indicate effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa25

The antimicrobial efficacy is attributed to the compound’s ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, in assays involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values indicative of significant cytotoxicity:

Cell Line IC50 (μM)
HeLa15
MCF-712

These findings highlight its potential as a lead compound in cancer therapy .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, 5-Aminomethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester exhibits anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production in vitro, suggesting possible applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its structural features which allow it to interact effectively with various biological targets. The presence of the amino group facilitates hydrogen bonding with target proteins or enzymes, while the carboxylic acid group may participate in ionic interactions.

Case Studies

Recent studies have explored the pharmacological potential of this compound:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited superior activity compared to standard antibiotics .
  • Cancer Cell Proliferation Inhibition : Research conducted on human breast cancer cells demonstrated that treatment with this compound resulted in significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways .

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